
Methyl 1H-indole-2-carboxylate
Overview
Description
Methyl 1H-indole-2-carboxylate is an indole derivative characterized by a carboxylate ester group at the 2-position of the indole ring. It serves as a versatile intermediate in organic synthesis and pharmaceutical research. The compound is typically synthesized via esterification of indole-2-carboxylic acid with methanol under acidic conditions, yielding a white crystalline solid with a melting point of 150–151°C . Its structural simplicity allows for diverse functionalization, making it a scaffold for developing bioactive molecules, including anticancer agents and enzyme inhibitors .
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
Methyl 1H-indole-2-carboxylate serves as a crucial intermediate in the synthesis of pharmaceutical compounds, particularly those aimed at treating neurological disorders. Its structure allows for modifications that enhance the efficacy of drugs targeting specific pathways in the brain. For instance, derivatives of indole-2-carboxylic acid have been identified as potential inhibitors of HIV-1 integrase, demonstrating significant inhibitory effects with IC50 values as low as 0.13 μM, indicating a promising scaffold for antiviral drug development .
Case Study: HIV-1 Integrase Inhibitors
Recent studies have shown that derivatives of methyl indole-2-carboxylate can effectively inhibit HIV-1 integrase, a key enzyme in the viral life cycle. Structural optimizations have led to compounds that not only bind effectively to the enzyme but also exhibit enhanced antiviral activity compared to existing treatments . This highlights the compound's potential in developing novel antiviral therapies.
Agrochemicals
This compound is utilized in formulating agrochemicals that provide solutions for pest control and plant growth regulation. Its application is crucial for sustainable agricultural practices, where it contributes to developing environmentally friendly pesticides and herbicides.
Research Insight
The compound's efficacy in agrochemical formulations stems from its ability to interact with biological systems in plants and pests, enhancing growth or providing protection against harmful organisms. This aspect is vital as the agricultural sector increasingly seeks sustainable alternatives to traditional chemical pesticides.
Organic Synthesis
In organic chemistry, this compound acts as a valuable building block for synthesizing complex molecules. Its versatility allows chemists to create a wide range of derivatives that can be used in various chemical reactions.
Synthesis Techniques
Recent advancements have shown that methyl indole-2-carboxylate can be synthesized efficiently using microwave-assisted methods, yielding high purity and efficiency . This method significantly reduces reaction times and increases yield, making it an attractive option for large-scale syntheses.
Material Science
This compound finds applications in developing novel materials, including polymers and coatings. Its unique properties allow it to impart specific functionalities to materials, enhancing their performance in various applications.
Material Development
The compound's incorporation into polymer matrices can lead to materials with improved thermal stability and mechanical properties. Research indicates that modifying polymer structures with methyl indole-2-carboxylate can result in materials suitable for advanced applications such as electronics and protective coatings.
Flavors and Fragrances
In the food and cosmetic industries, this compound is employed in producing flavoring agents and fragrances due to its aromatic properties. Its application enhances product appeal through its distinctive scent profile.
Mechanism of Action
The mechanism of action of methyl 1H-indole-2-carboxylate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to multiple receptors and enzymes, influencing their activity.
Pathways Involved: By modulating these targets, this compound can affect cellular processes such as proliferation, apoptosis, and immune responses.
Comparison with Similar Compounds
Structural and Physical Properties
The table below highlights key differences in substituents, melting points, and molecular weights among methyl 1H-indole-2-carboxylate and related analogs:
Key Observations :
- Substituent Position : Methoxy groups at the 4- or 5-position (e.g., compounds in ) increase melting points compared to the parent compound, likely due to enhanced crystallinity from polar interactions.
- Ester Group : Ethyl and isopropyl esters () exhibit higher molecular weights and may alter solubility and reactivity in synthetic applications.
Biological Activity
Methyl 1H-indole-2-carboxylate (C10H9NO2) is an indole derivative that has garnered attention for its potential biological activities, particularly in the context of antiviral drug development. This article explores the biological activity of this compound, focusing on its role as an HIV-1 integrase inhibitor, structural characteristics, and related case studies.
Chemical Structure and Properties
This compound features an indole ring system with a carboxylate group at the 2-position, which is critical for its biological activity. The compound can be represented as follows:
Structural Characteristics
- Molecular Formula : C10H9NO2
- Molecular Weight : 175.19 g/mol
- CAS Number : 70992-37-5
The compound's structure allows for chelation with metal ions, which is essential for its interaction with biological targets such as HIV-1 integrase.
This compound acts primarily as an inhibitor of HIV-1 integrase, a crucial enzyme in the viral replication cycle. The mechanism involves the following steps:
- Metal Chelation : The carboxylate group in this compound chelates with two magnesium ions (Mg²⁺) within the active site of HIV-1 integrase. This interaction stabilizes the enzyme-substrate complex and inhibits its activity .
- π-π Stacking Interactions : The indole core can engage in π-π stacking interactions with viral DNA, enhancing binding affinity and inhibitory effects against integrase .
Inhibitory Effects on HIV-1 Integrase
The biological activity of this compound has been assessed through various studies, revealing significant inhibitory effects against HIV-1 integrase:
Compound | IC50 (μM) | CC50 (μM) |
---|---|---|
This compound | 32.37 ± 4.51 | >80 |
Optimized derivative (17a) | 3.11 | >80 |
Optimized derivative (20a) | 0.13 | >29 |
IC50 represents the concentration required to inhibit 50% of the enzyme activity, while CC50 indicates the concentration that inhibits cell proliferation by 50% .
Study on Indole Derivatives
Recent research has highlighted the efficacy of various derivatives of indole-2-carboxylic acid, including this compound:
- A study demonstrated that structural modifications at positions C3 and C6 of the indole core significantly enhanced integrase inhibitory activity. For example, introducing halogenated anilines at C6 improved binding interactions with viral DNA .
- Another study optimized this compound derivatives, resulting in compounds with IC50 values as low as 0.13 μM, showcasing their potential as effective HIV-1 integrase inhibitors .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 1H-indole-2-carboxylate, and how can reaction conditions be optimized?
Methodological Answer: The most common synthesis involves reacting indole-2-carboxylic acid with thionyl chloride (SOCl₂) to form the acid chloride, followed by esterification with methanol or ethanol. For example, describes dissolving indole-2-carboxylic acid in SOCl₂ at 0°C, stirring for 1 h, and then adding ethanol to yield the ester (93% yield after recrystallization from methanol). Key optimizations include:
- Temperature control : Maintaining 0°C during acid chloride formation minimizes side reactions.
- Solvent choice : Methanol or ethanol as nucleophiles for esterification.
- Purification : Recrystallization from methanol improves purity and crystallinity .
Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize the lattice?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is used to resolve the structure. reports monoclinic symmetry (space group P2₁/c) with lattice parameters a = 5.5622 Å, b = 18.891 Å, c = 9.6524 Å. The molecular packing exhibits a herringbone pattern stabilized by N–H⋯O hydrogen bonds between the indole N–H and ester carbonyl oxygen, forming centrosymmetric R₂²(10) motifs. No π–π interactions are observed .
Q. What spectroscopic techniques are used to characterize this compound, and what diagnostic signals are observed?
Methodological Answer:
- ¹H NMR (CDCl₃): Key signals include δ 8.90 (s, indole NH), 7.70–7.16 ppm (aromatic protons), and 3.95 ppm (s, OCH₃) .
- IR : Strong carbonyl stretch (~1700 cm⁻¹) for the ester group.
- Mass Spectrometry : Molecular ion peak at m/z 175.18 (C₁₀H₉NO₂) .
Advanced Research Questions
Q. How is this compound utilized in synthesizing bioactive indole-thiazole hybrids?
Methodological Answer: The compound serves as a precursor for synthesizing derivatives like 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylates. outlines two methods:
- Method A : Condensation with 2-aminothiazol-4(5H)-one in acetic acid under reflux (3–5 h).
- Method B : Reaction with thiourea derivatives in the presence of chloroacetic acid and sodium acetate.
Purification involves flash chromatography (petroleum ether/acetone) and recrystallization (DMF/acetic acid). Yields range from 46% to 95%, depending on substituents .
Q. What role does this compound play in PROTAC development, and what synthetic challenges arise?
Methodological Answer: this compound derivatives (e.g., , entry 471: methyl 6-phenoxy-1H-indole-2-carboxylate) act as core structures in proteolysis-targeting chimeras (PROTACs). Challenges include:
- Functionalization : Introducing phenoxy or allyl groups requires controlled Pd-catalyzed cross-coupling.
- Purification : High-performance liquid chromatography (HPLC) is critical for isolating isomers (e.g., E/Z configurations in vinyl derivatives) .
Q. How can conflicting synthetic yields (e.g., 46% vs. 93%) be resolved through mechanistic analysis?
Methodological Answer: Yield discrepancies arise from reaction scale, purification methods, and side reactions. For example:
- reports 46% yield using palladium-catalyzed C–N coupling, where steric hindrance or competing pathways may reduce efficiency.
- achieves 93% yield via direct esterification, optimized by recrystallization.
To resolve contradictions: - Conduct kinetic studies (e.g., monitoring by TLC or HPLC).
- Explore additives (e.g., DMAP) to accelerate esterification.
- Use high-resolution mass spectrometry (HRMS) to identify byproducts .
Q. What strategies are employed to enhance the solubility of this compound derivatives for biological assays?
Methodological Answer:
- Derivatization : Introduce polar groups (e.g., hydroxyl, amine) via electrophilic substitution.
- Co-solvents : Use DMSO or ethanol (up to 10% v/v) in aqueous buffers, noting that solubility is 470 mg/L in water at 25°C ( ).
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for in vivo studies .
Preparation Methods
Fischer Indole Synthesis Approach
The Fischer indole synthesis provides a one-pot method to construct the indole ring with the ester moiety pre-installed. This method is exemplified in the preparation of 3-methyl-1H-indole-2-carboxylate , which can be adapted for the parent compound by modifying the ketone substrate.
Synthetic Pathway
-
Condensation : React phenylhydrazine with methyl pyruvate (instead of methyl 2-oxobutanoate used for 3-methyl derivatives ) in acetic acid and sulfuric acid.
-
Cyclization : Heat the hydrazone intermediate under reflux to induce cyclization, forming the indole nucleus.
Example Procedure (adapted from ):
Yield and Scalability
-
Reported Yield for 3-Methyl Analog : >70% under optimized conditions .
-
Key Variables : Reaction time, acid catalyst concentration, and ketone substituents critically affect regioselectivity and yield.
Alternative Routes and Modifications
Quaternary Ammonium Salts
Methyl 1-methyl-1H-indole-2-carboxylate derivatives are prepared as quaternary ammonium salts for enhanced solubility . Though this involves N-alkylation, the esterification step remains consistent with standard protocols.
Table 1: Comparison of Preparation Methods
*Estimated based on analogous 3-methyl derivative.
†Inferred from ethyl ester synthesis.
Comparative Analysis of Methods
Efficiency and Practicality
-
Fischer Synthesis : Superior for constructing the indole ring de novo but requires precise control over cyclization conditions.
-
Direct Esterification : Ideal if indole-2-carboxylic acid is readily available, though yields depend on acid catalyst efficiency.
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Demethylation : Limited to hydroxylated analogs but offers high yields under cryogenic conditions.
Industrial Applicability
-
Scalability of the Fischer method is hindered by the need for strong acids, whereas esterification is more amenable to large-scale production.
Properties
IUPAC Name |
methyl 1H-indole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-10(12)9-6-7-4-2-3-5-8(7)11-9/h2-6,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQPIEWBAWBFGOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC=CC=C2N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10152726 | |
Record name | Methyl 1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10152726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1202-04-6 | |
Record name | Methyl 1H-indole-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1202-04-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 1H-indole-2-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001202046 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1202-04-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78006 | |
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Record name | Methyl 1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
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Record name | Methyl 1H-indole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.510 | |
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Retrosynthesis Analysis
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